molecular formula C10H14N6 B498975 8-piperidin-1-yl-7H-purin-6-amine CAS No. 312929-71-8

8-piperidin-1-yl-7H-purin-6-amine

Cat. No.: B498975
CAS No.: 312929-71-8
M. Wt: 218.26g/mol
InChI Key: KZMIJTTXZFMRQO-UHFFFAOYSA-N
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Description

8-piperidin-1-yl-7H-purin-6-amine is a compound that features a piperidine ring attached to a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-piperidin-1-yl-7H-purin-6-amine typically involves the reaction of a purine derivative with piperidine. One common method is the nucleophilic substitution reaction where the purine derivative is treated with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-piperidin-1-yl-7H-purin-6-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the piperidine ring .

Scientific Research Applications

8-piperidin-1-yl-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-piperidin-1-yl-7H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: Similar to piperidine but with a different ring structure.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Phosphorinane: A heterocyclic compound with phosphorus in the ring.

Uniqueness

8-piperidin-1-yl-7H-purin-6-amine is unique due to the combination of the piperidine ring and the purine base. This structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine or pyridine. The presence of both the piperidine and purine moieties allows for diverse interactions and applications in various fields .

Biological Activity

8-Piperidin-1-yl-7H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

The synthesis of this compound typically involves the reaction of a purine derivative with piperidine through nucleophilic substitution. This reaction is often conducted under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance yield and purity.

Reaction Pathways

The compound can undergo several chemical reactions:

  • Oxidation : Using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents like sodium borohydride.
  • Substitution : Modifying the piperidine ring with various functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The exact pathways depend on the context of use, such as in pharmacological studies or therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties, particularly against protozoan parasites like Leishmania. For instance, structural modifications have been linked to enhanced potency against Leishmania N-myristoyltransferase (NMT), a target for developing treatments for leishmaniasis .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. Notably, structural modifications have been shown to influence its cytotoxicity, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Leishmaniasis Treatment : A study investigated the structure–activity relationship (SAR) of purine derivatives against Leishmania NMT. The results indicated that specific modifications could significantly enhance inhibitory potency, suggesting potential therapeutic applications for leishmaniasis .
  • Antitumor Activity : Research focusing on purine derivatives revealed that certain structural alterations could improve antitumor activity while minimizing effects on healthy cells. This selectivity is crucial for developing safer cancer therapies .
  • Pharmacological Profiles : A comprehensive analysis of pharmacological properties showed that this compound could modulate immune responses, indicating potential applications in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntimicrobialLeishmania NMTInhibition of enzyme activity
AnticancerVarious cancer cell linesCytotoxicity and growth inhibition
ImmunomodulatoryMacrophagesReduced inflammatory cytokines

Properties

IUPAC Name

8-piperidin-1-yl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c11-8-7-9(13-6-12-8)15-10(14-7)16-4-2-1-3-5-16/h6H,1-5H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMIJTTXZFMRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=NC(=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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